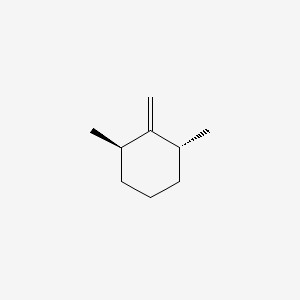

trans-1,3-Dimethyl-2-methylenecyclohexane

Description

Contextualization within Cyclohexane (B81311) Chemistry Studies

The study of cyclohexane and its derivatives is a cornerstone of organic chemistry, providing fundamental insights into the three-dimensional nature of molecules. The chair conformation of cyclohexane is a central concept, and the axial and equatorial positioning of substituents dictates the stability and reactivity of these compounds. youtube.comlibretexts.orgopenstax.orglibretexts.org Research on disubstituted cyclohexanes, such as the related trans-1,3-dimethylcyclohexane (B1361371), has been crucial in developing our understanding of steric interactions, including 1,3-diaxial strain, which significantly influences conformational equilibria. libretexts.org

trans-1,3-Dimethyl-2-methylenecyclohexane introduces the additional complexity of an exocyclic double bond. This feature flattens the ring at the C2 position, altering the classical chair conformation and influencing the energetic landscape of the molecule. The interplay between the trans-disposed methyl groups and the methylene (B1212753) substituent presents a unique case for conformational analysis, moving beyond the well-trodden territory of simple alkyl-substituted cyclohexanes.

Significance of Methylene-Substituted Cyclohexanes in Advanced Synthesis

Methylene-substituted cyclohexanes, also known as exocyclic methylene cyclohexanes, are valuable intermediates in organic synthesis. The exocyclic double bond is a versatile functional group that can participate in a wide array of chemical transformations. These include, but are not limited to, hydrogenation, epoxidation, dihydroxylation, and various cycloaddition reactions. The ability to stereoselectively functionalize this double bond makes these compounds particularly useful in the synthesis of complex molecules with defined stereochemistry.

The presence of substituents on the cyclohexane ring, as in this compound, can direct the stereochemical outcome of reactions at the exocyclic methylene group. This stereodirecting influence is a key aspect of their utility in advanced synthesis, allowing for the construction of specific stereoisomers, which is of paramount importance in the synthesis of natural products and pharmaceutical agents.

Overview of Research Trajectories for this compound

The research trajectory for this compound appears to be focused on fundamental studies of its chemical and physical properties rather than extensive application-driven research. Its primary role in the scientific literature is that of a model compound for investigating the nuances of conformational analysis in disubstituted methylenecyclohexanes.

Theoretical and computational studies are key areas of investigation for this compound, aiming to predict and understand its preferred conformations and the energetic barriers to ring inversion. Spectroscopic analyses, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide experimental data to validate these computational models. nih.gov

While its direct application in the synthesis of complex targets is not widely reported, its value lies in contributing to the foundational knowledge of stereochemistry and reactivity that underpins the strategic design of more complex synthetic routes. The synthesis of this compound itself can be achieved through various established methods in organic synthesis, often involving the reaction of appropriate precursors in the presence of catalysts. ontosight.ai However, detailed, specific synthetic preparations and their optimization are not a prominent feature in the available research literature.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₉H₁₆ |

| Molecular Weight | 124.22 g/mol |

| CAS Number | 20348-74-7 |

| Appearance | Colorless liquid (presumed) |

| Solubility | Insoluble in water, soluble in organic solvents |

Structure

3D Structure

Properties

IUPAC Name |

(1R,3R)-1,3-dimethyl-2-methylidenecyclohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-7-5-4-6-8(2)9(7)3/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQSTOKTRPNZHE-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@H](C1=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Stereoselective Synthesis of Trans 1,3 Dimethyl 2 Methylenecyclohexane

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of trans-1,3-Dimethyl-2-methylenecyclohexane identifies key bond disconnections that simplify the complex target into more readily available starting materials. The most logical disconnection is the carbon-carbon double bond of the methylene (B1212753) group, pointing to an olefination reaction as a key final step. This approach identifies a ketone precursor as a central intermediate.

A primary disconnection strategy involves the Wittig reaction or a related olefination (e.g., Tebbe or Petasis reaction) on the corresponding ketone, trans-1,3-dimethylcyclohexanone. This simplifies the synthesis to the stereocontrolled formation of this key ketone intermediate.

Further disconnection of the trans-1,3-dimethylcyclohexanone reveals potential pathways from simpler cyclic precursors. One approach involves the stereoselective dialkylation of a cyclohexanone (B45756) derivative. Another strategy relies on the controlled reduction or hydrogenation of a corresponding cyclohexene (B86901) or cyclohexenone precursor where the relative stereochemistry of the methyl groups can be established.

The successful synthesis of the target molecule hinges on the availability and stereochemical purity of its precursors. Based on the retrosynthetic analysis, several key starting materials can be proposed.

trans-1,3-Dimethylcyclohexanone: This is the most direct precursor to the final product via olefination. Its synthesis with the correct trans stereochemistry is the critical challenge.

1,3-Dimethylcyclohexene: Catalytic hydrogenation of this alkene could potentially lead to trans-1,3-dimethylcyclohexane (B1361371), which would then require oxidation to the ketone. The stereoselectivity of the hydrogenation would be a crucial factor.

Cyclohexanone Derivatives: Simpler, commercially available starting materials like 3-methylcyclohexanone (B152366) could serve as a platform for the stereocontrolled introduction of the second methyl group.

The following table outlines these key precursors and their role in potential synthetic pathways.

| Precursor | Synthetic Role | Potential Methodologies |

| trans-1,3-Dimethylcyclohexanone | Direct precursor for olefination | Wittig, Tebbe, or Petasis Olefination |

| 1,3-Dimethylcyclohexene | Precursor to the cyclohexane (B81311) core | Catalytic Hydrogenation, subsequent oxidation |

| 3-Methylcyclohexanone | Starting material for stereocontrolled alkylation | Enolate formation followed by methylation |

| m-Xylene | Aromatic precursor | Birch reduction followed by functionalization |

Achieving the desired trans configuration of the two methyl groups is the principal challenge. Several elements of stereocontrol must be incorporated into the synthesis design:

Substrate Control: The existing stereochemistry of a starting material or intermediate can direct the stereochemical outcome of a subsequent reaction. For instance, an existing methyl group on the cyclohexane ring can sterically hinder one face of the molecule, directing an incoming electrophile or reagent to the opposite face.

Reagent Control: The use of sterically demanding reagents can influence the stereochemical course of a reaction. For example, the choice of a bulky base for deprotonation can lead to the formation of a specific enolate, which then dictates the stereochemistry of alkylation.

Catalytic Control: Chiral catalysts can create a chiral environment around the substrate, leading to an enantioselective or diastereoselective transformation. This is particularly relevant for modern asymmetric synthesis approaches. nih.gov

Enantioselective and Diastereoselective Synthesis Approaches

To produce this compound in an enantiomerically pure form, methods of asymmetric synthesis are required. These strategies aim to control the formation of the two chiral centers at positions 1 and 3 of the cyclohexane ring.

Asymmetric catalysis offers a powerful and atom-economical approach to setting stereocenters. While specific application to this compound is not widely documented, general methodologies for substituted cyclohexanes are applicable.

Recent advancements have shown that cobalt-catalyzed systems can achieve diastereodivergent hydroalkylation of methylenecyclohexanes. researchgate.netnih.gov By carefully selecting the supporting ligands for the cobalt catalyst, it is possible to control the stereochemical outcome and synthesize different diastereomers of multi-substituted cyclohexanes from a common precursor. researchgate.netnih.gov This cutting-edge method could theoretically be adapted to construct the desired trans-1,3-dimethyl arrangement.

Another relevant strategy is the rhodium-catalyzed C-H functionalization of cyclohexadienes, which allows for the enantioselective synthesis of complex molecules. nih.gov Such a method could be envisioned in a multi-step synthesis to establish the chiral framework.

A well-established strategy for stereocontrol involves the temporary incorporation of a chiral auxiliary into the synthetic route. wikipedia.org The auxiliary directs the stereochemistry of one or more reactions and is subsequently removed.

For the synthesis of the key trans-1,3-dimethylcyclohexanone intermediate, a chiral auxiliary could be employed to direct a stereoselective alkylation. For example, a chiral oxazolidinone, as pioneered by Evans, could be attached to a cyclohexanone precursor to form a chiral enamine or enolate. wikipedia.org Subsequent alkylation would proceed with high diastereoselectivity due to the steric influence of the auxiliary. A second alkylation or functional group manipulation, followed by removal of the auxiliary, would yield the desired chiral ketone.

The table below summarizes some common chiral auxiliaries and their potential application.

| Chiral Auxiliary | Class | Potential Application |

| (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one | Oxazolidinone | Directing stereoselective alkylation of a ketone precursor. wikipedia.org |

| trans-2-Phenylcyclohexanol | Chiral Alcohol | Used in ene reactions and other transformations to control facial selectivity. wikipedia.org |

| Camphorsultam | Sultam | Asymmetric synthesis of cyclopentenes and other cyclic systems. researchgate.net |

| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Chiral Hydrazine | Formation of chiral hydrazones for asymmetric α-alkylation of ketones. |

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts. nih.gov Enzymes can perform transformations with exceptional levels of regio-, diastereo-, and enantioselectivity, often under mild conditions. ru.nl

A possible chemoenzymatic route to this compound could involve the enzymatic resolution of a racemic intermediate. For instance, a racemic mixture of cis/trans-1,3-dimethylcyclohexanone could be subjected to a lipase-catalyzed reduction. The enzyme would selectively reduce one enantiomer of one diastereomer, allowing for the separation of the desired stereoisomer.

Alternatively, enzymes such as hydroxynitrile lyases can be used to create chiral cyanohydrins from aldehydes with excellent enantioselectivity, which can then be converted into other functional groups. ru.nl A synthetic pathway could be designed to incorporate such an enzymatic step to set a key stereocenter early in the synthesis of a precursor molecule.

Based on a comprehensive review of available scientific literature, there is insufficient detailed information to construct an in-depth article on the synthesis of this compound that adheres to the specific and detailed outline requested. The existing public domain and scientific databases provide basic information about the compound's existence and properties but lack the specific, peer-reviewed research on its stereoselective synthesis, total synthesis (both multi-step linear and convergent strategies), and the application of green chemistry principles that would be required to generate a thorough and scientifically accurate article as per the provided structure.

Therefore, this article cannot be generated at this time due to the lack of specific and detailed scientific research on the synthesis of this compound.

Stereochemical Aspects and Conformational Dynamics of Trans 1,3 Dimethyl 2 Methylenecyclohexane

Configurational Isomerism and Stereoisomeric Purity

The presence of chiral centers and the rigidity of the ring structure in trans-1,3-dimethyl-2-methylenecyclohexane give rise to multiple stereoisomers. The "trans" designation indicates that the two methyl groups are on opposite sides of the cyclohexane (B81311) ring.

This compound has two chiral centers at the C1 and C3 positions. This gives rise to a pair of enantiomers: (1R,3R)-1,3-dimethyl-2-methylenecyclohexane and (1S,3S)-1,3-dimethyl-2-methylenecyclohexane. These enantiomers are non-superimposable mirror images of each other. libretexts.org The corresponding cis-isomer, where the methyl groups are on the same side of the ring, exists as a meso compound and is therefore achiral. libretexts.org

The synthesis of this compound can potentially lead to a mixture of diastereomers (cis and trans) and, in the case of the trans isomer, a racemic mixture of enantiomers. The determination of the diastereomeric ratio (d.r.) and the enantiomeric excess (e.e.) is crucial for characterizing the stereochemical purity of a sample.

While specific methods for determining the d.r. and e.e. of this compound are not extensively documented in readily available literature, general methodologies can be applied. Diastereomeric ratios are typically determined using techniques that can distinguish between diastereomers, such as Nuclear Magnetic Resonance (NMR) spectroscopy or gas chromatography (GC), by comparing the integration of signals corresponding to each diastereomer.

Enantiomeric excess is more challenging to determine directly. A common strategy involves the use of a chiral resolving agent to convert the enantiomers into diastereomeric derivatives, which can then be distinguished and quantified by NMR or chromatography. Alternatively, chiral chromatography, which employs a chiral stationary phase, can be used to separate and quantify the enantiomers directly. vaia.comnist.govmsu.edu

The separation of the stereoisomers of this compound is essential for obtaining stereochemically pure samples for further analysis.

Chromatographic Methods:

Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds. The separation of diastereomers like the cis and trans isomers of 1,3-dimethyl-2-methylenecyclohexane can often be achieved on standard achiral capillary columns due to their different physical properties (e.g., boiling points). nist.gov For the separation of enantiomers, chiral GC is the method of choice. This technique utilizes a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives, which interacts differently with each enantiomer, leading to different retention times and thus separation. vaia.comnist.govmsu.edu

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another widely used method for enantiomeric separation. Similar to chiral GC, it employs a chiral stationary phase to resolve enantiomers.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable tools for the structural elucidation of stereoisomers. While enantiomers have identical NMR spectra in an achiral solvent, diastereomers will exhibit distinct spectra. nist.gov The chemical shifts and coupling constants in the NMR spectrum can provide detailed information about the relative stereochemistry of the substituents. For instance, the NIST database contains mass spectrometry data for both cis- and this compound, which can be used for their identification. libretexts.orgnih.gov PubChem also provides access to ¹H NMR and GC-MS data for the trans isomer. cdnsciencepub.comconcordia.ca

Infrared (IR) Spectroscopy: IR spectroscopy can also be used to distinguish between diastereomers, as they will have different vibrational modes. The NIST WebBook provides IR spectral data for both the cis and trans isomers. libretexts.orgnih.gov

| Technique | Application for this compound * | Relevant Findings/Data Source |

| Gas Chromatography (GC) | Separation of cis and trans diastereomers. | GC-MS data available from NIST and PubChem. libretexts.orgnih.govcdnsciencepub.comconcordia.ca |

| Chiral Gas Chromatography | Separation of (1R,3R) and (1S,3S) enantiomers. | General technique applicable to chiral separations. vaia.comnist.govmsu.edu |

| NMR Spectroscopy | Structural elucidation and distinction of diastereomers. | ¹H NMR data for the trans isomer mentioned in PubChem. cdnsciencepub.comconcordia.ca |

| IR Spectroscopy | Identification and distinction of diastereomers. | IR spectra for both cis and trans isomers available from NIST. libretexts.orgnih.gov |

Conformational Analysis of the Cyclohexane Ring System

The introduction of an sp²-hybridized carbon atom in the cyclohexane ring significantly alters its conformational landscape compared to a fully saturated cyclohexane.

In substituted cyclohexanes, substituents generally prefer to occupy the equatorial position to minimize steric interactions, particularly 1,3-diaxial interactions. researchgate.netopenstax.org For trans-1,3-dimethylcyclohexane (B1361371), the most stable conformation has both methyl groups in equatorial-like positions. However, the presence of the methylene (B1212753) group in this compound introduces what is known as an "unsaturation effect," which can influence the axial-equatorial preference of substituents. researchgate.net Computational studies on 2-substituted methylenecyclohexanes have shown that for some substituents, the axial conformation can be the global minimum. researchgate.netbrainly.com This preference is a balance between steric effects and electronic effects, such as the anomeric effect in certain substituted systems. researchgate.netbrainly.com For this compound, one methyl group is at the C1 position (allylic) and the other at the C3 position. The conformational preference of these methyl groups will be a result of the interplay between minimizing steric strain with the rest of the ring and any electronic interactions with the double bond.

| Substituent Position | General Preference in Saturated Cyclohexanes | Potential Influence of Methylene Group |

| Methyl at C1 | Equatorial | May be influenced by allylic strain and electronic effects. |

| Methyl at C3 | Equatorial | Primarily influenced by 1,3-diaxial-type interactions. |

Scientific Data Unavailable for Detailed Analysis of this compound

A thorough and exhaustive search of publicly available scientific literature and chemical databases has revealed a significant lack of specific research focused on the stereochemical aspects and conformational dynamics of This compound . Consequently, the generation of a detailed and scientifically accurate article, as per the requested outline, is not possible at this time.

The user's request specified a structured article including in-depth discussions on temperature-dependent spectroscopic studies (such as Variable Temperature NMR) and computational modeling of the conformational landscape for this particular compound. These analyses are crucial for understanding the dynamic stereochemistry and inversion processes of cyclohexane derivatives. However, no dedicated studies presenting such experimental data or computational results for this compound* could be located.

While there is extensive research available on the conformational analysis of related compounds, such as cis- and trans-1,3-dimethylcyclohexane, the presence of the exocyclic methylene group in the target molecule significantly alters the ring's conformational behavior. Therefore, extrapolating data from these analogues would not provide a scientifically accurate representation of this compound* and would violate the strict instruction to focus solely on the specified compound.

The creation of the requested data tables, which would require specific research findings from experimental or computational studies, is also unachievable due to the absence of this foundational data.

Therefore, to maintain scientific integrity and adhere to the user's explicit instructions, the requested article cannot be generated. Further research, including novel experimental and computational studies, would be required to elucidate the specific stereochemical and conformational properties of this compound*.

Reactivity Profiles and Mechanistic Investigations of Trans 1,3 Dimethyl 2 Methylenecyclohexane

Reactions Involving the Exocyclic Methylene (B1212753) Group

The primary site of chemical reactivity in trans-1,3-Dimethyl-2-methylenecyclohexane is the carbon-carbon double bond of the methylene group. This electron-rich feature readily participates in a variety of addition and transformation reactions.

Electrophilic Additions (e.g., Hydrohalogenation, Hydration, Halogenation)

Electrophilic additions to the exocyclic double bond are expected to proceed in accordance with Markovnikov's rule, where the electrophile adds to the less substituted carbon (the methylene carbon) to form a more stable tertiary carbocation intermediate at the C2 position of the cyclohexane (B81311) ring.

Hydrohalogenation and Hydration: In the presence of a protic acid like HBr or in acid-catalyzed hydration, the initial protonation of the methylene carbon generates a tertiary carbocation. Subsequent attack by a nucleophile (bromide or water) on this carbocation leads to the formation of the corresponding 2-bromo-1,2,3-trimethylcyclohexane or 2-methyl-1-(hydroxymethyl)cyclohexane derivative. The stereochemistry of the final product will be influenced by the approach of the nucleophile to the planar carbocation.

Halogenation: The addition of halogens like chlorine (Cl₂) or bromine (Br₂) to alkenes typically proceeds through a cyclic halonium ion intermediate. libretexts.org For this compound, this would involve the formation of a bromonium or chloronium ion. The subsequent backside attack by the halide ion occurs at one of the carbons of the original double bond, resulting in an anti-addition product. libretexts.org For instance, the reaction with Br₂ is expected to yield a trans-1,2-dibromo-1,2-dimethylcyclohexane derivative. libretexts.org

Table 1: Predicted Products of Electrophilic Additions

| Reaction | Reagent | Intermediate | Predicted Major Product |

|---|---|---|---|

| Hydrobromination | HBr | Tertiary Carbocation | 2-bromo-trans-1,2,3-trimethylcyclohexane |

| Hydration | H₂O, H⁺ | Tertiary Carbocation | (trans-1,3-Dimethylcyclohexan-2-yl)methanol |

| Bromination | Br₂ | Cyclic Bromonium Ion | 1,2-dibromo-trans-1,3-dimethylcyclohexane |

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The exocyclic double bond can act as a dienophile or a dipolarophile in cycloaddition reactions to form new ring systems.

Diels-Alder Reaction: As a substituted alkene, this compound can serve as a dienophile in [4+2] cycloaddition reactions. masterorganicchemistry.com The reaction involves a concerted mechanism where the diene adds across the double bond to form a six-membered ring. atc.ioyoutube.com The reactivity of the dienophile is enhanced by electron-withdrawing groups, which are absent in this case, suggesting that forcing conditions (heat or pressure) may be necessary for reactions with simple dienes. libretexts.org The stereochemistry of the diene and dienophile is retained in the product. libretexts.org

1,3-Dipolar Cycloadditions: This class of reactions involves the addition of a 1,3-dipole (like an azide, nitrile oxide, or ozone) to the double bond (the dipolarophile) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org The reaction is a concerted, stereospecific process. organic-chemistry.org For example, reaction with an azomethine ylide could yield a spiro-pyrrolidine derivative. The regioselectivity is governed by the frontier molecular orbitals (HOMO-LUMO) of the dipole and the dipolarophile. nih.gov

Hydrogenation and Reductive Transformations

Catalytic hydrogenation of the exocyclic methylene group is a common reductive transformation. This reaction typically employs a heterogeneous catalyst such as palladium, platinum, or nickel. The hydrogen atoms add across the double bond from the less sterically hindered face of the molecule.

For substituted methylenecyclohexanes, hydrogenation generally leads to the formation of the thermodynamically more stable dialkylcyclohexane. chempedia.info In the case of this compound, hydrogenation will saturate the double bond to yield 1,2,3-trimethylcyclohexane. The stereochemical outcome will favor the formation of the isomer where the new methyl group at the C2 position adopts a thermodynamically favorable conformation relative to the existing methyl groups at C1 and C3.

Oxidation Reactions (e.g., Epoxidation, Ozonolysis)

The electron-rich double bond is susceptible to attack by various oxidizing agents.

Epoxidation: Reagents like peroxy acids (e.g., m-CPBA) or dimethyldioxirane (B1199080) (DMDO) can transfer an oxygen atom to the double bond to form an epoxide (oxirane). researchgate.net This reaction is stereospecific, with the oxygen atom adding to one face of the double bond. The approach of the epoxidizing agent is typically directed by steric factors, favoring addition to the less hindered face of the alkene. This would result in the formation of a spiro-epoxide, trans-1,3-Dimethyl-7-oxaspiro[2.5]octane.

Ozonolysis: Ozonolysis involves the cleavage of the carbon-carbon double bond by ozone (O₃). masterorganicchemistry.com The initial reaction forms an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. cdnsciencepub.com Subsequent workup of the ozonide determines the final products. youtube.com A reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) will cleave the double bond to yield a ketone, in this case, trans-3,5-dimethylcyclohexan-1-one. masterorganicchemistry.com An oxidative workup (e.g., with hydrogen peroxide) would lead to the same ketone, as further oxidation is not possible at the quaternary carbon.

Table 2: Expected Products from Oxidation Reactions

| Reaction | Reagent(s) | Key Intermediate | Final Product |

|---|---|---|---|

| Epoxidation | m-CPBA or DMDO | Spiro transition state | trans-1,3-Dimethyl-7-oxaspiro[2.5]octane |

| Ozonolysis (Reductive) | 1. O₃; 2. (CH₃)₂S | Ozonide | trans-3,5-Dimethylcyclohexan-1-one |

Olefin Metathesis and Polymerization Potential

Olefin metathesis is a powerful reaction that redistributes alkene fragments through the cleavage and reformation of carbon-carbon double bonds, catalyzed by transition metal complexes like those developed by Grubbs or Schrock. wikipedia.orglibretexts.org

Cross-Metathesis: this compound could potentially undergo cross-metathesis with other olefins. However, as a sterically hindered, 1,1-disubstituted alkene, its reactivity in metathesis might be limited compared to less substituted olefins. illinois.edu

Polymerization: While many cyclic olefins undergo Ring-Opening Metathesis Polymerization (ROMP), this compound lacks the ring strain necessary to drive this type of polymerization effectively. However, it could potentially serve as a monomer in addition polymerization reactions, initiated by radical or cationic mechanisms, to form polymers with a polymethylene backbone and pendant trans-1,3-dimethylcyclohexyl groups.

Reactions at the Cyclohexane Ring System

The cyclohexane ring itself is a saturated alkane system and is generally much less reactive than the exocyclic methylene group. Reactions at the ring typically require more forcing conditions.

Under radical conditions, such as exposure to halogens in the presence of UV light or heat, free-radical substitution can occur at the C-H bonds of the ring. The selectivity of this reaction is influenced by the stability of the resulting radical intermediate (tertiary > secondary > primary). Therefore, halogenation would preferentially occur at the tertiary C-H positions (C1 and C3).

Under very harsh conditions using specific catalysts, such as iridium on certain supports, ring-opening of the cyclohexane moiety can be achieved. ou.edu The regioselectivity of the C-C bond cleavage depends on the catalyst and reaction conditions, with potential cleavage at either substituted or unsubstituted carbon-carbon bonds within the ring. ou.edu However, such reactions are extreme and not typical for this class of compound under standard laboratory conditions.

Substitution Reactions at Allylic and Benzylic Positions

The exocyclic methylene group creates two allylic positions on the cyclohexane ring (at C1 and C3). The hydrogens at these positions are susceptible to substitution reactions, typically proceeding through radical or ionic intermediates. Transition metal-catalyzed allylic functionalization is a powerful method for constructing carbon-carbon and carbon-heteroatom bonds. rsc.org For substrates like this compound, reactions can be initiated by the abstraction of an allylic hydrogen to form a resonance-stabilized allylic radical. rsc.org

For instance, radical halogenation using reagents like N-bromosuccinimide (NBS) would be expected to selectively introduce a bromine atom at an allylic position. The regioselectivity would be influenced by the stability of the resulting radical intermediate and steric factors imposed by the methyl groups.

Furthermore, transition metal catalysis provides a versatile platform for allylic substitutions. rsc.org Palladium-catalyzed reactions, such as the Tsuji-Trost allylation, could be adapted for this substrate, although this would typically involve a derivative with a leaving group on the methylene carbon rather than direct C-H functionalization. mdpi.com

Functionalization via C-H Activation Strategies

Direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis due to its atom economy. youtube.com In this compound, several types of C-H bonds are present: primary (methyl groups), secondary (ring CH₂), tertiary (ring CH), and allylic (at C1 and C3). The allylic C-H bonds are the most reactive towards radical abstraction or insertion by carbenes and nitrenes.

Transition metal catalysis is a key enabler of C-H activation. youtube.com Complexes of rhodium, palladium, and iridium are known to catalyze the insertion of carbenes or nitrenes into C-H bonds. researchgate.netyoutube.com For a substituted cyclohexane, the stereoelectronics of the ring can direct the catalyst to a specific C-H bond. For instance, studies on the desymmetrization of substituted cyclohexanes have shown that catalysts can selectively functionalize equatorial C-H bonds. researchgate.net In the case of this compound, a catalyst could be directed to the allylic C-H bonds or even the less reactive saturated C-H bonds on the ring, depending on the catalyst and directing group strategy employed. youtube.comyoutube.com

Manganese complexes have also been studied for the oxidation of saturated hydrocarbons like cyclohexane and methylcyclohexane (B89554), yielding halogenated and oxidized products. researchgate.net Such systems could potentially be applied to functionalize the C-H bonds of the title compound.

Ring-Opening and Rearrangement Reactions

While the six-membered ring in this compound is relatively stable, ring-opening can be induced under certain catalytic conditions, particularly those used in petroleum refining. The saturated analogue, 1,3-dimethylcyclohexane (B1346967), has been studied as a model compound for these processes. nist.gov Catalytic ring-opening over iridium catalysts, for example, can proceed via different mechanisms, leading to various acyclic alkanes. nist.gov The product distribution depends on whether the C-C bond cleavage occurs at a substituted or unsubstituted position.

The presence of the exocyclic double bond could influence these reactions. For example, the double bond could coordinate to the metal catalyst, potentially directing the cleavage to adjacent bonds. Ring-opening metathesis is another possibility, though it is more common with strained cycloalkenes. magtech.com.cn

Carbocationic rearrangements are also plausible, especially if the exocyclic double bond is protonated by a strong acid. This would generate a tertiary carbocation at C2. This cation could then undergo a variety of rearrangements, including 1,2-hydride or 1,2-alkyl (methyl) shifts, to form more stable carbocationic intermediates. youtube.com Subsequent reaction with a nucleophile would lead to a range of rearranged products.

Catalytic Transformations of this compound

Catalysis offers a powerful means to selectively transform this compound into a variety of valuable products, often with high levels of stereocontrol.

Transition Metal Catalysis for Functionalization

Transition metals are central to many of the functionalization strategies applicable to this molecule. mdpi.comyoutube.com

Hydrogenation: The exocyclic double bond can be readily reduced by catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Wilkinson's catalyst (RhCl(PPh₃)₃). This reaction would yield trans-1,2,3-trimethylcyclohexane. The stereochemistry of the product would depend on the facial selectivity of hydrogen addition, which is often directed by the existing stereocenters.

Hydroformylation: This reaction, typically catalyzed by cobalt or rhodium complexes, would add a hydrogen and a formyl group (CHO) across the double bond, leading to an aldehyde. The regioselectivity would determine whether the formyl group adds to the C2 or the exocyclic methylene carbon.

Heck Reaction: The exocyclic double bond can participate as a coupling partner in palladium-catalyzed Heck reactions with aryl or vinyl halides. This would form a new carbon-carbon bond at the methylene carbon.

C-H Functionalization: As discussed in section 4.2.2, transition metals are key to activating the various C-H bonds for further functionalization. researchgate.net

A summary of potential transition metal-catalyzed reactions is presented below.

| Reaction Type | Catalyst Example | Potential Product(s) |

| Hydrogenation | Pd/C, H₂ | trans-1,2,3-Trimethylcyclohexane |

| Hydroformylation | Rh/Co complex, CO, H₂ | Aldehyde derivatives |

| Heck Coupling | Pd(OAc)₂, Aryl-X | Aryl-substituted cyclohexane |

| Carbene Insertion | Rh₂(OAc)₄, Diazo compound | C-H functionalized products |

Organocatalysis in Asymmetric Transformations

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of often toxic and expensive metals. nih.govmdpi.com For this compound, the exocyclic double bond is an ideal handle for organocatalytic activation.

The primary modes of activation relevant here are iminium and enamine catalysis. Chiral secondary amines, such as those derived from proline, can react with α,β-unsaturated aldehydes or ketones to form chiral iminium ions or enamines. While the target molecule is not an α,β-unsaturated carbonyl, it can act as a Michael acceptor in conjugate addition reactions if the attacking nucleophile is activated by an organocatalyst.

More directly, the exocyclic double bond can participate in asymmetric cycloaddition reactions. For example, a Diels-Alder reaction with a suitable diene could be catalyzed by a chiral Brønsted acid, which would activate the dienophile. nih.gov Similarly, asymmetric Michael additions of nucleophiles to the exocyclic double bond could be promoted by chiral organocatalysts, establishing a new stereocenter. mdpi.com For example, the conjugate addition of a carbon nucleophile, like an enolate generated via enamine catalysis, could be envisioned. thieme-connect.de

Biocatalytic Approaches

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. For this compound, the most apparent application is the asymmetric reduction of the exocyclic double bond.

Ene-reductases, a class of flavin-dependent enzymes, are known to catalyze the stereoselective reduction of activated C=C double bonds. nih.govrsc.org The "Old Yellow Enzyme" (OYE) family is particularly well-studied for this purpose. These enzymes use a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. nih.gov By selecting the appropriate ene-reductase, it is possible to reduce the methylene group to a methyl group with high enantioselectivity, controlling the stereochemistry at the newly formed chiral center (C2). This would provide access to specific stereoisomers of 1,2,3-trimethylcyclohexane.

Reaction Kinetics and Thermodynamic Considerations

The study of reaction kinetics and thermodynamics provides fundamental insights into the stability and reactivity of a molecule. For this compound, a comprehensive understanding of these aspects is crucial for predicting its behavior in chemical transformations. While specific experimental data for this exact compound is limited in publicly accessible literature, valuable inferences can be drawn from studies on structurally related molecules, such as other dimethylcyclohexanes and methylenecyclohexane (B74748) derivatives.

Rate Law Determinations and Activation Parameters

The rate of a chemical reaction involving this compound would be described by a rate law, an equation that links the reaction rate with the concentrations of the reactants. For many reactions, the rate law is determined experimentally by observing how changes in reactant concentrations affect the rate of product formation.

For a hypothetical reaction, such as the isomerization of the exocyclic double bond to an endocyclic position, the rate law might be found to be first-order with respect to this compound if the reaction proceeds unimolecularly. The rate could be expressed as:

Rate = k[this compound]

Here, 'k' represents the rate constant, a parameter that is temperature-dependent. The temperature dependence of the rate constant is described by the Arrhenius equation, which incorporates the activation energy (Ea) – the minimum energy required for a reaction to occur.

Kinetic studies on the pyrolysis and oxidation of related alkylated cyclohexanes, such as methylcyclohexane and other dimethylcyclohexanes, have been conducted. researchgate.netresearchgate.net These studies often involve complex reaction networks with numerous elementary steps, including hydrogen abstraction and ring-opening reactions. acs.orgrsc.org The activation parameters for these individual steps, including activation energy and the pre-exponential factor, are critical for developing detailed kinetic models. researchgate.netrsc.org For this compound, the presence of the exocyclic methylene group would introduce unique reaction pathways, such as addition reactions to the double bond, which would have their own characteristic activation parameters.

Equilibria and Free Energy Changes

Chemical reactions often proceed towards a state of equilibrium, where the rates of the forward and reverse reactions are equal. The position of this equilibrium is dictated by the change in Gibbs free energy (ΔG) between the reactants and products. A negative ΔG indicates a spontaneous reaction in the forward direction, while a positive ΔG suggests the reverse reaction is favored. youtube.com

The isomerization of an exocyclic double bond to a more substituted, and generally more stable, endocyclic position is a common reaction for methylenecyclohexane derivatives. This process is driven by a negative change in Gibbs free energy. For instance, the isomerization of methylenecyclohexane to 1-methylcyclohexene is known to be thermodynamically favorable.

The table below presents thermodynamic data for the equilibrium between different conformers of a related compound, trans-1,2-dimethylcyclohexane (B1581434), which can serve as an illustrative example of the energy differences involved in cyclohexane stereoisomers.

| Equilibrium | Temperature (K) | ΔG° (kcal/mol) | Equilibrium Constant (K) |

| trans-diaxial ⇌ trans-diequatorial | 169 | -2.75 | ~3655 |

| trans-diaxial ⇌ trans-diequatorial | 195-240 | -2.58 ± 0.05 | - |

This data is for trans-1,2-dimethylcyclohexane and is provided for illustrative purposes. Data from J. CHEM. SOC., CHEM. COMMUN., 1983, 1013. researchgate.net

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of trans-1,3-Dimethyl-2-methylenecyclohexane. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirming both the connectivity and the relative stereochemistry of the molecule.

1D NMR (¹H, ¹³C, DEPT) for Connectivity

The fundamental structure and connectivity of the molecule are established using 1D NMR techniques. The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons, while the ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) spectra reveal the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary C).

Based on the structure of this compound, the following spectral characteristics are anticipated:

¹H NMR: The spectrum is expected to show distinct signals for the exocyclic methylene (B1212753) protons (=CH₂), the methine proton (H-3), the two non-equivalent methyl groups, and the protons of the three methylene groups within the cyclohexane (B81311) ring. The protons on the ring would exhibit complex splitting patterns due to geminal and vicinal coupling.

¹³C NMR: The spectrum should display nine distinct carbon signals, corresponding to each carbon atom in the asymmetric structure. The chemical shifts would differentiate the sp²-hybridized carbons of the double bond from the sp³-hybridized carbons of the ring and methyl groups.

DEPT: DEPT experiments (specifically DEPT-90 and DEPT-135) are used to distinguish between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum would show a signal only for the methine carbon (C-3), while a DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. The quaternary carbon (C-2) would be absent from all DEPT spectra but present in the broadband ¹³C NMR spectrum.

Table 1: Predicted ¹³C NMR and DEPT Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | DEPT-90 Signal |

| C-1 (Quaternary) | 145-155 | Absent | Absent |

| C-2 (=CH₂) | 105-115 | Negative | Absent |

| C-3 (-CH-) | 30-40 | Positive | Positive |

| C-4 (-CH₂-) | 25-35 | Negative | Absent |

| C-5 (-CH₂-) | 20-30 | Negative | Absent |

| C-6 (-CH₂-) | 35-45 | Negative | Absent |

| C1-CH₃ | 20-30 | Positive | Absent |

| C3-CH₃ | 15-25 | Positive | Absent |

| =C-CH₃ (Methylene C) | 105-115 | Negative | Absent |

2D NMR (COSY, HSQC, HMBC, NOESY/ROESY) for Structural and Stereochemical Assignment

Two-dimensional NMR experiments are essential for confirming the atomic connections and establishing the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. sdsu.edu Key expected correlations would include the coupling between the methine proton (H-3) and the adjacent methylene protons on C-4 and its methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹JCH). youtube.com It allows for the definitive assignment of each proton signal to its corresponding carbon atom, for instance, linking the ¹H signals of the exocyclic methylene group to the C-2 carbon signal. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), which is critical for piecing together the carbon skeleton. youtube.com For example, the protons of the C-1 methyl group would show a correlation to the quaternary C-1, the methylene C-6, and the exocyclic carbon C-2.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, providing crucial information about the molecule's 3D structure and stereochemistry. To confirm the trans configuration, a NOESY or ROESY spectrum would be expected to show no spatial correlation between the two methyl groups at the C-1 and C-3 positions. Instead, correlations would be observed between the axial protons and other nearby axial substituents.

Advanced Pulse Sequences and Solvent Effects

The use of advanced pulse sequences can further enhance spectral resolution and provide more detailed structural information. For instance, selective 1D NOE experiments can be used to measure specific distances between protons to further confirm the stereochemistry. The choice of solvent can also influence the NMR spectrum. A change from a non-polar solvent like chloroform-d (B32938) (CDCl₃) to a polar solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) can induce small changes in chemical shifts, which may help to resolve overlapping signals.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. youtube.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula. For this compound, the molecular formula is C₉H₁₆. The expected exact mass for the molecular ion [M]⁺• would be approximately 124.1252 amu. nist.gov An HRMS measurement confirming this exact mass would unambiguously validate the compound's elemental composition.

Fragmentation Pattern Analysis for Structural Insights

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is fragmented in a reproducible manner, creating a unique mass spectrum that serves as a molecular fingerprint. The analysis of these fragments provides valuable structural information. For this compound, the molecular ion peak ([M]⁺•) would be observed at an m/z of 124.

Common fragmentation pathways for substituted cyclohexenes include:

Loss of a methyl group: A prominent peak would be expected at m/z 109, corresponding to the loss of a methyl radical (•CH₃), a common fragmentation for methylated compounds. msu.edu

Retro-Diels-Alder Reaction: Cyclohexene (B86901) derivatives often undergo a characteristic retro-Diels-Alder fragmentation. This would involve the cleavage of the ring to produce two smaller fragments, a diene and an alkene. The charge can be retained by either fragment, leading to multiple possible fragment ions. msu.edu

Loss of other alkyl fragments: Cleavage of other C-C bonds in the ring or side chains can lead to the loss of larger alkyl radicals, resulting in additional fragment ions. youtube.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 124 | [C₉H₁₆]⁺• | Molecular Ion (M⁺•) |

| 109 | [C₈H₁₃]⁺ | Loss of a methyl radical (M - 15) |

| 95 | [C₇H₁₁]⁺ | Loss of an ethyl radical (M - 29) |

| 81 | [C₆H₉]⁺ | Further fragmentation/rearrangement |

| 68 | [C₅H₈]⁺• | Retro-Diels-Alder fragment (isoprene) |

| 56 | [C₄H₈]⁺• | Retro-Diels-Alder fragment (isobutylene) |

This comprehensive spectroscopic analysis, combining various NMR and MS techniques, enables the unequivocal structural determination and purity verification of trans-1,3-Dimethyl-2-methylenecyclohexane.

GC-MS and LC-MS for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile and thermally stable compounds like this compound. ontosight.ai In this technique, the compound is first separated from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase. Subsequently, the separated compound is ionized and fragmented, and the resulting ions are analyzed by their mass-to-charge (m/z) ratio.

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion (M⁺) peak corresponding to its molecular weight of 124.22 g/mol . nih.gov The fragmentation pattern provides crucial structural information and serves as a fingerprint for identification. Key fragments observed in its mass spectrum include prominent peaks at m/z 109, 68, and 67. nih.gov The peak at m/z 109 likely results from the loss of a methyl group (CH₃•), a common fragmentation pathway for methylated alkanes. The other major peaks arise from more complex rearrangements and cleavages of the cyclohexane ring. By comparing the retention time and the unique mass spectrum against a reference library, GC-MS can unequivocally confirm the compound's identity and assess its purity in a sample.

Conversely, Liquid Chromatography-Mass Spectrometry (LC-MS) is generally not the preferred method for analyzing small, non-polar, and highly volatile hydrocarbons. This technique is better suited for larger, less volatile, and more polar molecules that are amenable to analysis in a liquid phase.

| Feature | m/z Ratio | Interpretation | Reference |

|---|---|---|---|

| Molecular Ion (M⁺) | 124 | Represents the intact molecule | nih.gov |

| Fragment [M-15]⁺ | 109 | Loss of a methyl group (•CH₃) | nih.gov |

| Base Peak | 67 | Most abundant fragment ion | nih.gov |

| Other Significant Peak | 68 | Significant fragment ion | nih.gov |

Infrared (IR) and Raman Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its specific functional groups. nih.govnist.gov The presence of the exocyclic double bond is confirmed by several distinct peaks:

An absorption band around 3080 cm⁻¹ is attributed to the C-H stretching vibration of the sp²-hybridized carbons of the methylene group (=CH₂).

A C=C stretching vibration typically appears in the 1650-1640 cm⁻¹ region.

A strong band, often found near 890 cm⁻¹, corresponds to the out-of-plane C-H bending (wagging) mode of the terminal methylene group.

The alkane portions of the molecule also produce characteristic signals:

Multiple strong bands in the 2960-2850 cm⁻¹ range are due to the symmetric and asymmetric C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups within the cyclohexane ring.

C-H bending vibrations for these groups appear in the 1470-1365 cm⁻¹ region.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Methylene (=CH₂) | C-H Stretch | ~3080 |

| Alkane (C-H) | C-H Stretch | 2850 - 2960 |

| Alkene (C=C) | C=C Stretch | ~1650 |

| Alkane (CH₂/CH₃) | C-H Bend | 1365 - 1470 |

| Methylene (=CH₂) | Out-of-Plane C-H Bend | ~890 |

X-ray Crystallography of Derivatives (if applicable for solid-state characterization)

X-ray crystallography is the benchmark technique for determining the precise three-dimensional structure of a molecule in the solid state. It provides unambiguous information on bond lengths, bond angles, and stereochemical relationships. However, since this compound is a liquid at room temperature, it cannot be analyzed directly by this method.

To perform an X-ray crystallographic study, a solid derivative of the compound would first need to be synthesized. For instance, a reaction could be performed at the double bond to introduce functional groups capable of forming a stable, crystalline solid. Despite the power of this technique for characterizing cyclohexane-based structures, a review of the scientific literature indicates that no X-ray crystal structures of derivatives of this compound have been reported. researchgate.netmdpi.com

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism - ECD) for Absolute Configuration (if chiral forms are studied)

The this compound molecule is chiral, as it possesses two stereocenters at the C1 and C3 positions and lacks a plane of symmetry. It therefore exists as a pair of non-superimposable mirror images, or enantiomers ((1R,3R) and (1S,3S)). nih.gov

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. ECD measures the differential absorption of left- and right-circularly polarized light by a chiral sample. This differential absorption, known as the Cotton effect, produces a unique spectrum that is the spectroscopic equivalent of a molecule's "handedness." The standard method for assigning absolute configuration involves comparing the experimentally measured ECD spectrum of an enantiomerically pure sample with a theoretical spectrum generated through quantum chemical calculations. A match between the experimental and calculated spectra allows for the unambiguous assignment of the R/S configuration at each stereocenter.

While ECD is the ideal technique for this purpose, specific studies applying it to determine the absolute configuration of this compound are not currently found in the published literature.

Theoretical and Computational Chemistry Studies of Trans 1,3 Dimethyl 2 Methylenecyclohexane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These methods provide insights into molecular geometry, stability, and electronic properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minima

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for the study of medium-sized organic molecules like trans-1,3-dimethyl-2-methylenecyclohexane. A DFT approach would be used to locate the molecule's equilibrium geometry, which corresponds to the minimum energy structure on the potential energy surface.

The process involves starting with an initial guess of the molecular structure and iteratively solving the Kohn-Sham equations to find the electron density that minimizes the total energy. This optimization would determine key geometrical parameters such as bond lengths, bond angles, and dihedral angles. For this compound, this would involve defining the precise chair or twist-boat conformation of the cyclohexane (B81311) ring and the relative orientations of the equatorial and axial methyl groups in the trans configuration, as well as the geometry of the exocyclic methylene (B1212753) group. The resulting energy minima would represent the most stable conformation(s) of the molecule in the gas phase.

A hypothetical data table resulting from such a DFT study is presented below. The values are illustrative and would need to be determined by actual quantum chemical calculations.

| Parameter | Optimized Value (Illustrative) |

| C1-C2 Bond Length (Å) | 1.51 |

| C2=C7 (Methylene) Bond Length (Å) | 1.34 |

| C1-C6 Bond Length (Å) | 1.54 |

| C1-C8 (Methyl) Bond Length (Å) | 1.54 |

| C3-C9 (Methyl) Bond Length (Å) | 1.54 |

| C6-C1-C2-C3 Dihedral Angle (°) | -55.2 |

| Total Energy (Hartree) | -351.xxxxxx |

Ab Initio Methods for Electronic Properties

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for calculating electronic properties. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be employed to obtain more accurate electronic energies and wavefunctions for this compound.

These calculations would provide valuable data on:

Ionization Potential: The energy required to remove an electron, which relates to the molecule's ability to act as an electron donor.

Electron Affinity: The energy released when an electron is added, indicating its capacity to act as an electron acceptor.

Polarizability: The ease with which the electron cloud can be distorted by an external electric field.

These properties are crucial for understanding the molecule's behavior in various chemical environments.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govnumberanalytics.comyoutube.com The energy and spatial distribution of these orbitals are key determinants of a molecule's chemical behavior.

HOMO: The outermost orbital containing electrons. A higher energy HOMO suggests that the molecule is a better electron donor (nucleophile). The regions of the molecule where the HOMO is localized are the likely sites of electrophilic attack.

LUMO: The innermost orbital without electrons. A lower energy LUMO indicates that the molecule is a better electron acceptor (electrophile). The locations of the LUMO lobes point to the probable sites of nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

For this compound, FMO analysis would likely show the HOMO localized on the electron-rich exocyclic double bond, making it susceptible to attack by electrophiles. The LUMO would also be associated with this π-system.

An illustrative FMO data table is provided below:

| Orbital | Energy (eV) (Illustrative) | Description |

| HOMO | -9.5 | Localized on the C=C double bond |

| LUMO | 1.2 | Also localized on the C=C double bond |

| HOMO-LUMO Gap | 10.7 | Indicates high kinetic stability |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its conformational changes and interactions with its environment.

Conformational Sampling and Dynamics

For a flexible molecule like this compound, MD simulations would be invaluable for exploring its conformational landscape. The cyclohexane ring can undergo ring-flipping between different chair and boat conformations. The simulation would track the populations of these different conformers and the energy barriers for interconversion. This would provide a detailed understanding of the molecule's flexibility and the preferred spatial arrangement of its substituent groups under thermal motion.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the solvent molecules surrounding this compound, allowing for the study of solvent effects. These simulations would reveal how the solvent influences the conformational equilibrium and dynamics of the solute molecule. For example, a polar solvent might stabilize a more polar conformer. The simulations would also provide information on the solvation structure, such as the arrangement of solvent molecules in the first solvation shell.

Reaction Pathway and Transition State Modeling

Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energy profiles. For a molecule like this compound, these studies would typically focus on reactions involving the exocyclic double bond, such as electrophilic additions.

Energy Profiles for Key Transformations

The electrophilic addition to the methylenecyclohexane (B74748) moiety is a key transformation. Theoretical studies on similar alkenes show that the reaction proceeds through a carbocation intermediate. The initial attack of an electrophile (like H⁺) on the exocyclic double bond leads to the formation of a carbocation. The stability of this intermediate is crucial in determining the reaction's regioselectivity. In the case of this compound, the formation of a tertiary carbocation would be favored due to the stabilizing effect of the alkyl groups.

A hypothetical energy profile for the hydrohalogenation (addition of HBr) of this compound can be modeled. The reaction would proceed in two steps with a transition state for each. The first, rate-determining step involves the protonation of the double bond to form the more stable tertiary carbocation. The second step is the rapid attack of the bromide ion on the carbocation.

Table 1: Hypothetical Energy Profile Data for the Electrophilic Addition of HBr to this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + HBr) | 0 |

| Transition State 1 (Protonation) | Calculated Value |

| Tertiary Carbocation Intermediate | Calculated Value |

| Transition State 2 (Bromide Attack) | Calculated Value |

| Product (1-bromo-1,2,6-trimethylcyclohexane) | Calculated Value |

| Note: The values in this table are illustrative and would need to be determined through specific quantum chemical calculations (e.g., using Density Functional Theory, DFT). |

Catalyst-Substrate Interactions in silico

The interaction of this compound with a catalyst, for instance in hydrogenation reactions, can be modeled to understand the stereochemical outcome. The substrate would approach the catalyst surface (e.g., Palladium, Platinum), and the steric hindrance posed by the two methyl groups would influence the face of the double bond that adsorbs onto the catalyst. The trans configuration of the methyl groups would lead to a specific conformational preference upon approach to the catalyst, thereby directing the addition of hydrogen to one face of the molecule, resulting in a stereoselective product. Computational models can quantify the interaction energies and geometries of these catalyst-substrate complexes.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models are instrumental in predicting and interpreting spectroscopic data. For this compound, these predictions are vital for its characterization.

Computational NMR Chemical Shift Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. Methods like Gauge-Independent Atomic Orbital (GIAO) are commonly used in conjunction with DFT. The calculated chemical shifts are then compared to experimental data to confirm the structure. For this compound, the calculations would need to account for the specific chair-like conformation of the cyclohexane ring and the relative orientation of the methyl and methylene groups. The predicted chemical shifts would show distinct signals for the methyl groups, the methylene group, and the various protons and carbons on the cyclohexane ring, influenced by their axial or equatorial positions.

Table 2: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C (exocyclic methylene) | Calculated Value | Experimental Value |

| C (quaternary, attached to Me) | Calculated Value | Experimental Value |

| C (tertiary, attached to Me) | Calculated Value | Experimental Value |

| Ring Carbons | Calculated Value Range | Experimental Value Range |

| Methyl Carbons | Calculated Value Range | Experimental Value Range |

| Note: The values in this table are illustrative and require specific computational and experimental data for completion. |

Vibrational Frequency Calculations for IR/Raman Spectra

Theoretical calculations of vibrational frequencies are crucial for interpreting infrared (IR) and Raman spectra. These calculations predict the frequencies of various vibrational modes of the molecule, such as C-H stretching, C=C stretching of the exocyclic double bond, and various bending and torsional modes. The calculated frequencies and their corresponding intensities can be used to generate a theoretical spectrum that can be compared with an experimental one. For this compound, key predicted peaks would include the C=C stretch of the methylene group and the characteristic stretches and bends of the methyl and cyclohexane ring protons.

Table 3: Selected Hypothetical Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected IR Intensity |

| C=C Stretch | ~1650 | Medium |

| =C-H Stretch | ~3080 | Medium |

| C-H Stretch (Methyl) | ~2960-2870 | Strong |

| C-H Stretch (Ring) | ~2930-2850 | Strong |

| CH₂ Scissoring | ~1450 | Medium |

| Note: These are typical frequency ranges and would be refined by actual calculations. |

Strategic Utility and Applications in Complex Organic Synthesis

Building Block in Natural Product Total Synthesis

The inherent structure of trans-1,3-Dimethyl-2-methylenecyclohexane makes it a theoretically valuable synthon in the assembly of complex natural products. The dimethyl-substituted cyclohexane (B81311) core is a recurring feature in numerous biologically active molecules.

Incorporation into Terpenoid and Steroidal Skeletons

The carbon skeleton of this compound is analogous to subunits found within many terpenoid and steroidal structures. Terpenoids are a large class of natural products built from isoprene (B109036) units, and their structures frequently contain substituted six-membered rings. Similarly, the core of all steroids is the steran nucleus, a specific arrangement of four fused rings.

While direct examples of the incorporation of this compound into specific terpenoid or steroid total syntheses are not readily found in surveyed literature, its potential lies in its ability to serve as a foundational piece for constructing portions of these complex skeletons. The dimethyl substitution pattern and the exocyclic methylene (B1212753) group—a feature that can be readily functionalized through various chemical transformations such as oxidation, reduction, or addition reactions—offer strategic advantages for elaboration into more complex systems. For instance, related searches connect the compound to complex terpenoids like amyrin and ursolic acid, which contain similar substituted ring systems, suggesting its potential relevance as a starting material for such classes of molecules. chemicalbook.com

Table 1: Relevant Compound Classes and Structural Features

| Compound Class | Key Structural Feature | Relevance of this compound |

| Terpenoids | Substituted cyclohexane/decalin systems | Provides a pre-formed dimethyl-substituted six-membered ring. |

| Steroids | Polycyclic (four-ring) skeleton | Could potentially be used to construct one of the rings (e.g., the A or D ring) in a convergent synthesis. |

Role as a Chiral Synthon for Bioactive Molecules

With two stereocenters at positions 1 and 3 of the cyclohexane ring, this compound is a chiral molecule. This intrinsic chirality is of significant value in modern organic synthesis, where the biological activity of a molecule is often dependent on its specific stereoisomeric form. Chiral synthons, or "chiral building blocks," are enantiomerically pure compounds used to introduce specific stereochemistry into a target molecule, avoiding the need for difficult chiral separations or asymmetric reactions later in the synthesis.

The "trans" configuration of the methyl groups provides a defined three-dimensional architecture. This pre-defined stereochemistry could be transferred during a synthesis, influencing the stereochemical outcome of subsequent reactions and helping to establish the correct spatial arrangement of atoms in the final bioactive target. Although specific examples of its use are not detailed in the available literature, its potential as a chiral starting material for pharmaceuticals and agrochemicals is recognized. ontosight.ai

Precursor for Advanced Materials and Polymers

The reactivity of the exocyclic double bond in this compound makes it a candidate for polymerization and as an intermediate in the synthesis of functional materials.

Monomer in Specialty Polymer Synthesis (focused on the synthetic process, not properties)

The methylene group (=CH₂) attached to the cyclohexane ring is a polymerizable functional group. Through addition polymerization (e.g., free radical, cationic, or anionic polymerization), this double bond can open and link with other monomer units to form a long polymer chain. The synthesis process would involve the initiation of the polymerization of this compound, potentially with other co-monomers, to create a polymer with a poly(methylenecyclohexane) backbone decorated with dimethyl groups.

The bulky and rigid cyclohexane ring incorporated into the polymer backbone would be expected to influence the properties of the resulting material. While specific studies on the polymerization of this particular monomer are not prominent, the polymerization of related methylenecycloalkanes is a known method for creating specialty polymers. The synthetic process would focus on controlling the reaction conditions (catalyst, solvent, temperature) to achieve a desired molecular weight and polymer architecture.

Intermediates for Functional Organic Materials

Beyond polymerization, the double bond of this compound can serve as a handle for introducing a wide array of functional groups. Reactions such as hydroboration-oxidation, epoxidation, ozonolysis, or dihydroxylation could convert the methylene group into hydroxyl, carbonyl, or other functionalities. This chemical versatility allows it to act as an intermediate, which, once functionalized, could be incorporated into larger systems designed for specific applications, such as liquid crystals, organic light-emitting diodes (OLEDs), or other functional materials where the rigid cyclohexane scaffold can provide desirable structural properties.

Scaffold for Ligand Design in Catalysis

In the field of catalysis, particularly asymmetric catalysis, the three-dimensional structure of a ligand bound to a metal center is crucial for controlling the stereochemical outcome of a reaction. The rigid cyclohexane framework of this compound provides a robust and well-defined scaffold upon which coordinating groups can be installed.

By chemically modifying the molecule—for instance, by functionalizing the double bond or the ring itself—it is possible to introduce phosphine, amine, or other coordinating moieties. The "trans" arrangement of the methyl groups would orient these appended coordinating groups in a specific spatial arrangement. This controlled geometry is essential for creating an effective chiral environment around a catalytic metal center. Although the direct use of this compound as a ligand scaffold is not widely reported, the use of substituted cyclohexane backbones is a common strategy in the design of chiral ligands for a variety of catalytic transformations.

Derivatization for Chiral Ligands in Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a paramount objective in medicinal chemistry and materials science, with asymmetric catalysis serving as a powerful tool to achieve this goal. nih.gov The efficacy of an asymmetric catalyst is largely dependent on the chiral ligand that coordinates to the metal center. The rigid, stereochemically defined backbone of this compound makes it a promising, albeit underexplored, scaffold for the synthesis of novel chiral ligands.

The exocyclic double bond is the primary handle for derivatization. Several classical and modern organic transformations could be envisioned for converting the methylene group into a coordinating moiety. For instance, hydroboration-oxidation would yield a hydroxymethyl group, which could be further elaborated into phosphine, amine, or other common coordinating groups. The stereochemistry of the two methyl groups on the cyclohexane ring would create a chiral environment around the newly formed stereocenter.

Table 1: Potential Derivatization Reactions for Ligand Synthesis

| Reaction | Reagents | Functional Group Introduced | Potential Ligand Type |

|---|---|---|---|

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | -CH₂OH | P,N-ligands, Phosphinites |

| Ozonolysis | 1. O₃; 2. NaBH₄ | -OH | Chiral diols for phosphites |

| Epoxidation | m-CPBA | Epoxide | Amino-alcohols |

The resulting ligands would possess a C₁-symmetric backbone, a feature that has been shown to be advantageous in certain asymmetric transformations. The trans relationship of the methyl groups would lock the cyclohexane ring in a specific chair conformation, thereby influencing the spatial orientation of the coordinating atoms and, consequently, the enantioselectivity of the catalyzed reaction.

Influence of Cyclohexane Stereochemistry on Ligand Performance

The stereochemistry of the ligand backbone plays a crucial role in determining the outcome of an asymmetric catalytic reaction. In the case of ligands derived from this compound, the rigid cyclohexane core would create well-defined chiral pockets around the metal center. The trans orientation of the two methyl groups (one axial, one equatorial in the most stable chair conformation) would lead to a specific spatial arrangement of substituents, which would in turn influence the trajectory of the incoming substrate. cdnsciencepub.com

This steric control is fundamental to enantioselection. For example, in a hypothetical asymmetric hydrogenation reaction, the chiral ligand would coordinate to a rhodium or iridium center, and the substrate would then bind to this complex. The steric bulk of the ligand, dictated by the cyclohexane conformation and the position of the methyl groups, would favor the binding of the substrate in one orientation over the other, leading to the preferential formation of one enantiomer of the product.

The performance of such ligands would be highly dependent on the specific reaction and substrate. It is conceivable that for certain transformations, the unique stereochemical environment provided by the trans-1,3-dimethylcyclohexyl scaffold could lead to higher enantioselectivities than those achieved with existing ligands. However, without experimental data, this remains a hypothesis based on established principles of asymmetric catalysis.

Methodology Development in Organic Chemistry

Beyond its potential use in ligand synthesis, this compound could also serve as a valuable tool in the broader context of methodology development in organic chemistry. Its unique combination of a chiral backbone and a reactive functional group makes it an interesting substrate for exploring new reactions and for studying reaction mechanisms.

Substrate for Novel Reaction Discovery

The development of new chemical reactions is a constant pursuit in organic chemistry. Chiral, non-racemic molecules like this compound are excellent substrates for testing the stereoselectivity and stereospecificity of new transformations. The exocyclic double bond is susceptible to a wide range of reactions, including additions, cycloadditions, and oxidations.